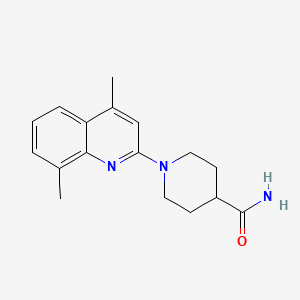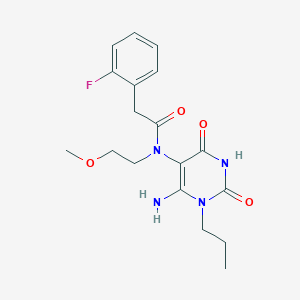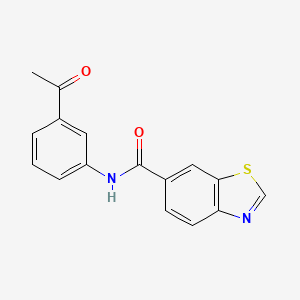
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. In
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity levels in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments is its high purity and yield. Additionally, it has shown promising results in various scientific fields, making it a potential candidate for developing new drugs, pesticides, and materials.
However, one of the limitations of using this chemical compound in lab experiments is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. Some of these include:
- Further studies to determine its long-term effects on human health
- Development of new drugs and pesticides based on this chemical compound
- Study of its potential use in organic electronics
- Investigation of its mechanism of action in cancer cells, bacteria, and fungi
- Development of new synthesis methods to increase yield and reduce cost.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its high purity and yield, along with its promising results in studies, make it a potential candidate for developing new drugs, pesticides, and materials. However, further studies are needed to determine its long-term effects on human health and to develop new synthesis methods to reduce cost.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can be achieved through a multistep reaction involving the condensation of 2-mercaptobenzimidazole with 4-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this chemical compound has shown promising results as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, this compound has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for developing new pesticides.
In material sciences, this chemical compound has been studied for its potential use in organic electronics due to its high electron mobility and stability.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-11-7-5-10(6-8-11)15-21-20-14(22-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZEZSSYNHVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
